molecular formula C18H19ClN2O3S B2768158 2-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954608-80-1

2-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2768158
CAS No.: 954608-80-1
M. Wt: 378.87
InChI Key: RTGFWDZIRXVBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Organic Synthesis and Catalysis

Research has shown interest in sulfonamides for their roles in catalysis and organic synthesis. For instance, sulfonamides are used as ligands in metal coordination, affecting the molecular and supramolecular structures of complexes, which can influence reactivity and selectivity in chemical reactions (Jacobs et al., 2013). Additionally, sulfonamides have been investigated for their utility in the oxidation of hydrocarbons, showcasing their potential in the selective oxidation of organic compounds by aqueous solutions of platinum salts (Labinger et al., 1993).

Enzyme Inhibition for Therapeutic Applications

A significant body of research focuses on the inhibition of carbonic anhydrases (CAs) by sulfonamide derivatives. These studies aim to develop inhibitors with high selectivity towards specific CA isoforms, which is crucial for therapeutic applications, especially in treating diseases like cancer. Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides, including structures similar to 2-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms, demonstrating potential for further development into selective CA inhibitors (Vaškevičienė et al., 2019).

Development of Pharmaceutical Compounds

Sulfonamide derivatives have been explored for their potential in drug development, including as HIV-1 infection preventives and anticancer agents. The structural versatility of sulfonamides allows for the synthesis of compounds with a variety of biological activities. For example, research on methylbenzenesulfonamide CCR5 antagonists indicates the potential use of these compounds in preventing human HIV-1 infection, highlighting the relevance of sulfonamide derivatives in developing new pharmaceuticals (Cheng De-ju, 2015).

Properties

IUPAC Name

2-chloro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-13-6-8-15(9-7-13)21-12-14(10-18(21)22)11-20-25(23,24)17-5-3-2-4-16(17)19/h2-9,14,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGFWDZIRXVBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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